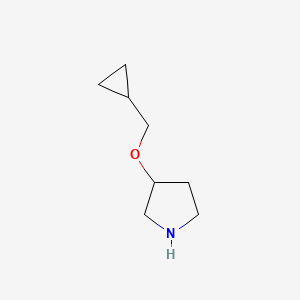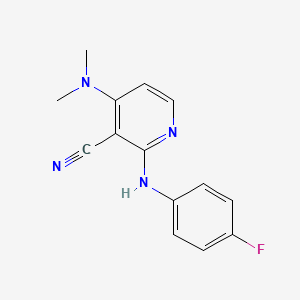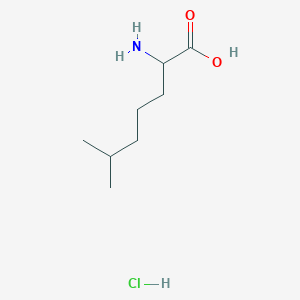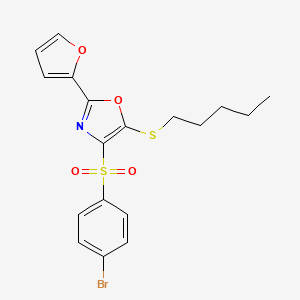![molecular formula C13H18N4O B2419401 N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide CAS No. 2411253-58-0](/img/structure/B2419401.png)
N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide, also known as JNJ-40411813, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of piperidine derivatives and has been shown to have promising effects in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide is not fully understood, but it is believed to act on various molecular targets in the body. One of the proposed mechanisms of action is through the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide can increase the levels of endocannabinoids in the body, which can have various physiological effects. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors in the body, which can contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide are diverse and depend on the specific disease model and experimental conditions. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and can prevent the loss of dopaminergic neurons. In cancer, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. In pain management, this compound has been shown to have analgesic effects and can reduce pain in animal models. Additionally, this compound has been shown to have anti-inflammatory effects and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide in lab experiments is its high potency and selectivity for its molecular targets. This compound has been optimized for its purity and yield, which makes it suitable for use in various experimental conditions. Additionally, this compound has been shown to have low toxicity and can be administered in various forms, including oral and intravenous. One of the limitations of using this compound in lab experiments is its limited availability and high cost. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the experimental results.
Zukünftige Richtungen
There are several future directions for the research on N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide. One of the areas that require further investigation is the exact mechanism of action of this compound. By understanding the molecular targets and pathways involved, researchers can optimize the therapeutic potential of this compound. Additionally, further studies are needed to explore the potential of this compound in various disease models, including neurodegenerative diseases, cancer, and pain management. Finally, the development of novel drug formulations and delivery methods can enhance the efficacy and safety of this compound for clinical use.
Synthesemethoden
The synthesis of N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide involves the reaction of 1-(2-bromoethyl)-4-methylpiperidine with 2-cyanopyrimidine in the presence of a base. The resulting intermediate is then treated with propargylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
Wissenschaftliche Forschungsanwendungen
N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has shown promising results in various preclinical studies, and its potential therapeutic benefits have been explored in several disease models. Some of the areas where this compound has been studied include neurodegenerative diseases, cancer, and pain management. In neurodegenerative diseases, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has been shown to have neuroprotective effects and can prevent the loss of dopaminergic neurons in Parkinson's disease models. In cancer, this compound has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. In pain management, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has been shown to have analgesic effects and can reduce pain in animal models.
Eigenschaften
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-2-12(18)16-9-11-5-3-8-17(10-11)13-14-6-4-7-15-13/h2,4,6-7,11H,1,3,5,8-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNQHOBOEBUCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCN(C1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2419319.png)



![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)
![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)
![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)
![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)

![1-heptyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419333.png)
![5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2419334.png)


